
Ethyl 2-(3-(2-(5-bromo-2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SALOR-INT L365459-1EA is a chemical compound with the molecular formula C10H15N. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
The synthesis of SALOR-INT L365459-1EA typically involves the addition reaction of benzylamine. The specific method includes reacting benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain SALOR-INT L365459-1EA . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
SALOR-INT L365459-1EA undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
SALOR-INT L365459-1EA has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: It is utilized in biochemical assays and studies involving enzyme interactions.
Industry: It is used in the synthesis of pesticides and other industrial chemicals
Wirkmechanismus
The mechanism of action of SALOR-INT L365459-1EA involves its interaction with specific molecular targets and pathways. For instance, in its role as a local anesthetic, it likely interacts with sodium channels in nerve cells, inhibiting the transmission of pain signals. In its role as a nasal mucosal vasoconstrictor, it may interact with adrenergic receptors, causing the constriction of blood vessels and reducing nasal congestion .
Vergleich Mit ähnlichen Verbindungen
SALOR-INT L365459-1EA can be compared with other similar compounds such as 4-isopropylbenzylamine and benzylamine. While these compounds share some structural similarities, SALOR-INT L365459-1EA is unique in its specific applications and reaction conditions. For example, 4-isopropylbenzylamine is commonly used as an intermediate in organic synthesis, but it does not have the same range of applications in medicine and industry as SALOR-INT L365459-1EA .
Eigenschaften
CAS-Nummer |
624726-31-4 |
|---|---|
Molekularformel |
C19H16BrN3O5 |
Molekulargewicht |
446.3 g/mol |
IUPAC-Name |
ethyl 2-[3-[(5-bromo-2-hydroxybenzoyl)diazenyl]-2-hydroxyindol-1-yl]acetate |
InChI |
InChI=1S/C19H16BrN3O5/c1-2-28-16(25)10-23-14-6-4-3-5-12(14)17(19(23)27)21-22-18(26)13-9-11(20)7-8-15(13)24/h3-9,24,27H,2,10H2,1H3 |
InChI-Schlüssel |
CXPYWCLVTZTELU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


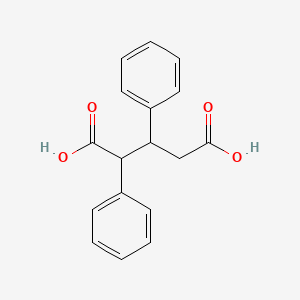
![4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013250.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12013254.png)
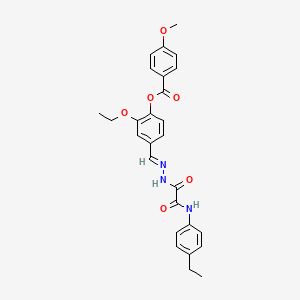



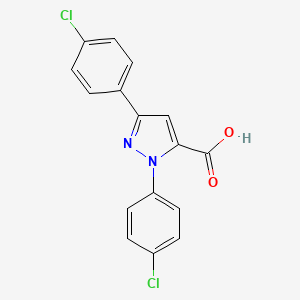
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013296.png)
![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013306.png)
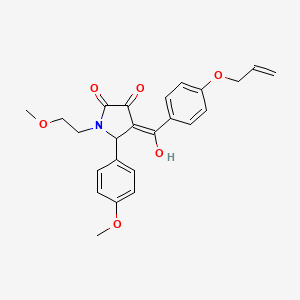

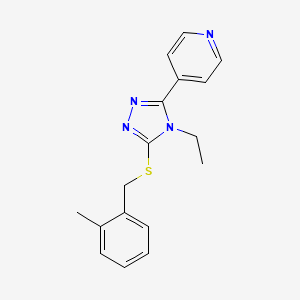
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12013341.png)
